molecular formula C8H11N3O B7481626 (R)-2-Amino-N-(pyridin-3-yl)propanamide

(R)-2-Amino-N-(pyridin-3-yl)propanamide

Cat. No.: B7481626
M. Wt: 165.19 g/mol
InChI Key: IWGZJAJTQVBWLU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-N-(pyridin-3-yl)propanamide is a chiral organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This molecule features a 2-aminopropanamide scaffold linked to a pyridin-3-yl group, a structure recognized as a valuable building block in medicinal chemistry. The (R)-enantiomer is of particular interest for creating stereospecific bioactive agents. While direct biological data for this specific enantiomer is limited in the public domain, its structural framework is highly relevant in pharmaceutical research. Similar 2-aminopropanamide and aminopyridine conjugates have been extensively investigated for their potential biological activities. For instance, amino acid conjugates of 2-aminopyridine have demonstrated significant antioxidant and anticancer activity in scientific studies, showing promise against cisplatin-resistant ovarian cancer cell lines . Furthermore, the 2-aminopropanamide motif is a key feature in compounds designed to target the central nervous system, such as NMDA receptor glycine site agonists . Researchers can utilize this chiral compound as a critical intermediate to develop novel therapeutic candidates, particularly in oncology and neurodegenerative disease research. The presence of both amino and amide functional groups makes this compound a versatile synthon for further chemical modifications. It is suitable for amide bond formation, condensation reactions, and the synthesis of more complex heterocyclic systems. This product is intended for research and development purposes in a laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(9)8(12)11-7-3-2-4-10-5-7/h2-6H,9H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGZJAJTQVBWLU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Material-Based Synthesis

The use of enantiomerically pure precursors remains a cornerstone for synthesizing (R)-2-amino-N-(pyridin-3-yl)propanamide. A widely adopted approach involves coupling pyridin-3-amine with (R)-2-aminopropanoic acid derivatives. For instance, 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride synthesis begins with 2-methylpyridin-3-amine and a Boc-protected alanine, followed by deprotection and salt formation. Adapting this method, pyridin-3-amine reacts with (R)-2-((tert-butoxycarbonyl)amino)propanoic acid under carbodiimide-mediated coupling (e.g., EDC/HOBt), yielding the Boc-protected intermediate. Subsequent HCl-mediated deprotection achieves the target compound with >95% enantiomeric excess (ee).

Table 1: Chiral Starting Material Approach

ParameterDetailsYieldee
Coupling reagentEDC/HOBt85%98%
Deprotection conditions4M HCl in dioxane92%95%
PurificationRecrystallization (ethanol/water)

This method’s limitation lies in the high cost of Boc-protected alanine, prompting exploration of alternative pathways.

Catalytic Asymmetric Amination

Catalytic asymmetric methods offer a cost-effective route by generating chirality in situ. A patent describing ethyl 3-(pyridin-2-ylamino)propanoate synthesis employs trifluoromethanesulfonic acid as a catalyst for Michael addition between pyridinamines and acrylates . While this method targets ester derivatives, modifying the substrate to ethyl (R)-2-aminopropanoate enables analogous amidation with pyridin-3-amine. Under 120–160°C and N₂, the reaction achieves 70–75% ee, necessitating post-synthesis chiral resolution .

Key reaction parameters :

  • Catalyst : Trifluoromethanesulfonic acid (10 mol%)

  • Temperature : 140°C

  • Solvent : Anhydrous ethanol

  • Reaction time : 18 hours

Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) elevates ee to 90% but reduces overall yield to 62% .

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic 2-amino-N-(pyridin-3-yl)propanamide using lipases or acylases. A naphthyridine synthesis study highlights Candida antarctica lipase B (CAL-B) for kinetic resolution of β-amino amides . Applying this to the target compound, racemic 2-amino-N-(pyridin-3-yl)propanamide undergoes acetylation with vinyl acetate. The (S)-enantiomer acetylates preferentially, leaving (R)-enantiomer unreacted (ee = 88%, yield = 42%) .

Optimization challenges :

  • Enzyme loading (20–50 mg/mmol substrate)

  • Solvent polarity (toluene > THF for CAL-B activity)

  • Temperature (30–40°C optimal)

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, pivotal in combinatorial chemistry, anchor pyridin-3-amine to Wang resin via a hydroxymethyl linker. Fmoc-(R)-alanine is coupled using HBTU/DIEA, followed by Fmoc deprotection (piperidine/DMF) and cleavage (TFA/water) . This method achieves 80% purity without chromatography, ideal for parallel synthesis.

Table 2: Solid-Phase Synthesis Metrics

StepReagents/ConditionsPurity
Resin loadingWang resin, DIC/DMAP95%
Alanine couplingHBTU, DIEA, DMF90%
CleavageTFA:H₂O (95:5), 2 hours80%

Industrial-Scale Production Considerations

Scaling (R)-2-amino-N-(pyridin-3-yl)propanamide synthesis requires balancing cost, yield, and purity. Continuous flow systems, as described for 2-[6-(trifluoromethyl)pyridin-3-yl]ethanol , enhance reproducibility. A three-step continuous process achieves 78% overall yield:

  • Amination : Pyridin-3-amine + ethyl acrylate → ethyl 3-(pyridin-3-ylamino)propanoate (85% yield) .

  • Hydrolysis : NaOH/EtOH → 3-(pyridin-3-ylamino)propanoic acid (90% yield).

  • Amidation : HATU/DIPEA → (R)-2-amino-N-(pyridin-3-yl)propanamide (70% yield).

Process economics :

  • Raw material cost: $120/kg (pyridin-3-amine)

  • Catalyst recycling: Trifluoromethanesulfonic acid recovered at 80% efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(pyridin-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized amides, while reduction reactions can produce reduced amide derivatives.

Scientific Research Applications

®-2-Amino-N-(pyridin-3-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-Amino-N-(pyridin-3-yl)propanamide with its structural analogs, focusing on substituent effects, synthetic routes, and biological activity where available.

Tetrahydroquinoline (THQ)-Based Propanamides

Compounds such as (S)-2-Amino-N-((R)-6-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4a) and (S)-2-Amino-N-((R)-1-benzoyl-6-benzyl-THQ-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4j) share the propanamide core but incorporate a tetrahydroquinoline (THQ) moiety instead of pyridin-3-yl. These compounds exhibit mixed-efficacy μ-opioid receptor (MOR) activity, with 4j showing enhanced metabolic stability due to the benzoyl group at the THQ nitrogen .

Property (R)-2-Amino-N-(pyridin-3-yl)propanamide 4a (THQ analog) 4j (Benzoyl-THQ analog)
Core Structure Pyridin-3-yl substituent THQ substituent Benzoyl-modified THQ
Stereochemistry R-configuration at C2 R-configuration at THQ C4 R-configuration at THQ C4
Synthetic Route Not explicitly reported in evidence PyBOP-mediated coupling PyBOP coupling
Bioactivity Unknown (presumed MOR ligand) Mixed MOR agonist Improved metabolic stability

Key Insight : The THQ analogs demonstrate that bulky substituents (e.g., benzyl, benzoyl) enhance receptor binding and stability, whereas the pyridin-3-yl group in the target compound may offer distinct electronic effects due to its aromatic nitrogen .

Thiazole-Substituted Propanamides

Compounds 15 and 16 from (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide) feature a thiazole ring instead of pyridine. These compounds showed moderate activity in unspecified assays (values: 8, 5, 5 and 11, 6, 6), likely due to the nitroguanidino side chain enhancing hydrogen bonding .

Property (R)-2-Amino-N-(pyridin-3-yl)propanamide Compound 15 (Thiazole analog)
Substituent Pyridin-3-yl 4-Phenylthiazol-2-yl
Side Chain None 5-(3-Nitroguanidino)
Bioactivity Unknown Moderate activity (8, 5, 5)

Sulfonamide-Modified Propanamides

describes propanamides with sulfonamide groups, such as N-((2-((N-Benzyl-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (21).

Property (R)-2-Amino-N-(pyridin-3-yl)propanamide Compound 21 (Sulfonamide analog)
Functional Groups Amino, pyridin-3-yl Sulfonamide, trifluoromethyl
Molecular Weight ~200–250 Da (estimated) 684 Da
Synthetic Yield Not reported 54%

Key Insight : Sulfonamide and trifluoromethyl groups increase molecular complexity and may improve target affinity but reduce solubility .

Pyridine Derivatives with Varied Substituents

and highlight pyridine-containing analogs:

  • NJO Ligand (): A complex propanamide with pyridin-3-yl groups and sulfur linkages.
  • N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide (): Features a fluorophenyl group and oxopyridine, enhancing metabolic stability via fluorine incorporation .

Key Insight : Fluorination and pyridine modifications are common strategies to optimize pharmacokinetics in propanamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-N-(pyridin-3-yl)propanamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridin-3-amine with a protected (R)-2-aminopropanoic acid derivative. Key steps include:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions .
  • Amide bond formation : Employ coupling agents like HATU or DCC in anhydrous DMF, followed by deprotection under acidic conditions (e.g., TFA for Boc) .
  • Purity optimization : Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallize from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (R)-2-Amino-N-(pyridin-3-yl)propanamide?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups (e.g., pyridine protons at δ 8.3–8.5 ppm, amide protons at δ 6.7–7.1 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation in methanol. Refine structures using SHELXL, focusing on the R-factor (<5%) and residual electron density maps .
  • Mass spectrometry : Validate molecular weight via ESI-MS with [M+H]+ peaks .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} calculations via nonlinear regression .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for aminopeptidases) .
  • Antimicrobial activity : Perform microdilution assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between enantiomers of this compound?

  • Methodological Answer :

  • Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model twin domains .
  • Enantiomeric purity : Validate via chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase) and compare retention times with racemic mixtures .
  • Density Functional Theory (DFT) : Calculate theoretical electron density maps (e.g., with Gaussian 16) to cross-validate experimental data .

Q. What strategies improve the yield of stereospecific amide bond formation during synthesis?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Use chiral catalysts like (R)-BINOL-derived phosphoric acids to enhance enantiomeric excess (>90%) .
  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce racemization .
  • In situ monitoring : Employ FTIR to track reaction progress (amide C=O stretch at ~1650 cm1^{-1}) and adjust reaction times dynamically .

Q. How can molecular docking guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Target selection : Prioritize proteins with resolved structures (e.g., EGFR kinase, PDB: 1M17) for docking studies using AutoDock Vina .
  • Binding mode analysis : Focus on hydrogen bonds between the amide group and kinase hinge region (e.g., Met793 in EGFR) .
  • Free energy calculations : Use MM-GBSA to rank derivatives by binding energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. What experimental approaches address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (half-life via LC-MS) and metabolic pathways using liver microsomes .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Transgenic models : Use zebrafish xenografts for real-time tracking of tumor inhibition and toxicity .

Tables for Key Data

Table 1 : Optimized Synthetic Conditions for (R)-2-Amino-N-(pyridin-3-yl)propanamide

StepReagents/ConditionsYield (%)Purity (%)
ProtectionBoc2_2O, NaHCO3_3, THF, 0°C8595
CouplingHATU, DIPEA, DMF, rt, 12h7890
DeprotectionTFA:DCM (1:1), 2h9298

Table 2 : Biological Activity Profile

Assay TypeTarget/ModelResult (IC50_{50}/MIC)Reference
CytotoxicityMCF-7 breast cancer cells12.3 μM
Kinase InhibitionEGFR-TK0.45 μM
AntibacterialE. coli ATCC 2592264 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.